1,2-di(1-Naphthyl)ethane

Overview

Description

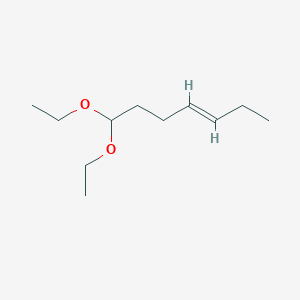

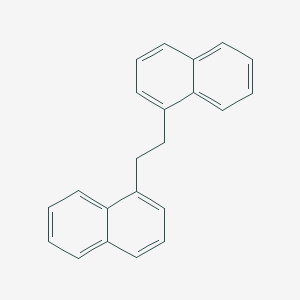

1,2-Di(1-Naphthyl)ethane is an organic compound with the molecular formula C22H18. It consists of two naphthalene rings connected by an ethane bridge.

Mechanism of Action

Target of Action

1,2-di(1-Naphthyl)ethane, also known as 1,2-BIS(1-NAPHTHYL)ETHANE, is primarily used to study the radiation-induced C—C bond cleavage of the ethane linkage . The compound’s primary targets are the carbon-carbon bonds within its structure .

Mode of Action

The compound interacts with its targets through a process known as radiolysis . This process involves the use of radiation to break down the carbon-carbon bonds within the compound . In the presence of sodium aluminium hydrides, the radical anions of this compound are stabilized by the metal cation, resulting in the formation of radical anion/sodium cation pairs .

Biochemical Pathways

The affected pathway involves the cleavage of the carbon-carbon bonds within the compound . This process results in the formation of naphthylmethyl carbanionic fragments . These fragments supposedly form aluminate salts with AlH3 generated in the scavenging processes .

Pharmacokinetics

The compound’s adme properties would likely be influenced by factors such as its molecular weight and structure .

Result of Action

The result of the compound’s action is the cleavage of the carbon-carbon bonds within its structure . This process leads to the formation of naphthylmethyl carbanionic fragments . These fragments supposedly form aluminate salts, which can be converted into 1-methylnaphthalene through hydrolysis .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of radiation and sodium aluminium hydrides . These factors can affect the compound’s efficacy and stability .

Preparation Methods

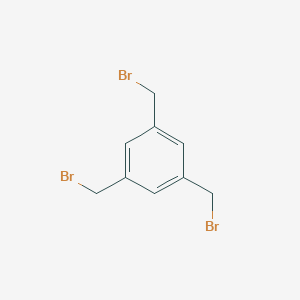

Synthetic Routes and Reaction Conditions: 1,2-Di(1-Naphthyl)ethane can be synthesized through the reaction of 1-naphthylmagnesium bromide with 1,2-dibromoethane. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(1-Naphthyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert it to dihydronaphthalenes.

Substitution: Electrophilic substitution reactions can introduce functional groups onto the naphthalene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitric acid are employed for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalenes

Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

1,2-Di(1-Naphthyl)ethane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including polycyclic aromatic hydrocarbons.

Materials Science: The compound is studied for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

- 1,2-Di(2-Naphthyl)ethane

- 1,2-Di(1-Anthryl)ethane

- 1,2-Di(2-Anthryl)ethane

Comparison: 1,2-Di(1-Naphthyl)ethane is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to its analogs, it exhibits distinct photochemical properties and potential for forming unique polycyclic structures. This makes it particularly valuable in materials science and organic synthesis .

Properties

IUPAC Name |

1-(2-naphthalen-1-ylethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSITVFPMSVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165418 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-45-5 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15374-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pathways for the cleavage of the ethane bridge in 1,2-di(1-naphthyl)ethane?

A1: Research indicates that the C-C bond cleavage in this compound can be achieved through both photochemical and electrochemical means.

- Photochemical Cleavage: Studies have shown that 9-fluorenone-sensitized photolysis of this compound results in the formation of picene. This reaction represents a novel photochemical cyclization of ethylene-bridged naphthalene moieties. []

- Electrochemical Cleavage: Pulse and steady-state radiolysis experiments in the presence of alkali-metal aluminium hydrides, such as NaAlH4, demonstrate efficient C-C bond cleavage. This process is believed to proceed through the formation of unstable dianions (2 Na+, 1,2-DNE2–), which decompose to yield naphthylmethyl carbanionic fragments. []

Q2: How does the structure of this compound influence its reactivity in hydrogen transfer reactions?

A: The reactivity of this compound in hydrogen transfer reactions, specifically in the presence of activated carbon and hydrogen gas, is influenced by the hydrogen-accepting abilities of the ipso-carbons and the resonance stabilization of the resulting radicals. Studies have shown that this compound exhibits lower reactivity compared to other diarylalkanes like 9-(1-naphthyl)phenanthrylmethane and di(1-naphthyl)methane. This difference in reactivity can be attributed to the lower resonance stabilization of the radical formed after hydrogen abstraction from this compound. []

Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A3: Several spectroscopic techniques have been employed to characterize this compound and related compounds:

- UV-Vis Spectroscopy: This technique is particularly useful in studying the radical anions of this compound. For instance, the radical anion/sodium cation pairs (Na+, 1,2-DNE˙–), generated through radiolysis in the presence of sodium aluminium hydrides, exhibit characteristic absorption bands at 330, 370, and 750 nm. [] Additionally, UV-Vis spectroscopy provides insights into the formation of dimer cations of this compound upon γ-irradiation. []

- Fluorescence Spectroscopy: This technique has been instrumental in investigating the luminescence properties of this compound derivatives. For example, studies on 1-naphthylacetic anhydride revealed characteristic excimer fluorescence at around 400 nm, suggesting the formation of intramolecular excimers. This emission is less pronounced in 1,3-di-(1-naphthyl)propan-2-one, highlighting the role of the number of σ bonds between the naphthyl groups in excimer formation. []

Q4: How does this compound behave under high-intensity laser irradiation?

A: Laser-jet photolysis of this compound derivatives, such as 1-[(4-benzoylphenoxy)methyl]naphthalene, under high-intensity UV irradiation (333-364 nm), leads to multi-photon processes. These processes result in the formation of different products compared to traditional low-intensity photolysis. For example, while low-intensity irradiation primarily yields this compound, high-intensity irradiation in CCl4 leads to the formation of 1-(chloromethyl)naphthalene as the major product. Notably, the product distribution in high-intensity irradiation is solvent-dependent, suggesting the involvement of solvent molecules in the reaction mechanism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.